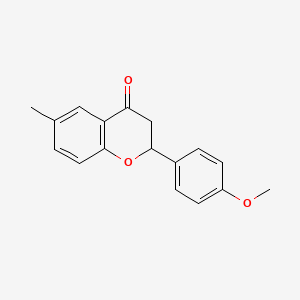

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-6-methyl-

Description

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-6-methyl- is a chromone derivative characterized by a partially saturated benzopyranone core. The compound features a 4-methoxyphenyl group at position 2, a methyl group at position 6, and a 2,3-dihydro structure, indicating saturation of the C2-C3 bond. For example, derivatives like 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one (CAS 14004-55-8) share the methoxyphenyl and methyl substituents but include additional hydroxyl groups, altering reactivity and biological activity .

Properties

CAS No. |

105166-61-8 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O3/c1-11-3-8-16-14(9-11)15(18)10-17(20-16)12-4-6-13(19-2)7-5-12/h3-9,17H,10H2,1-2H3 |

InChI Key |

KMUSJSDIUPDRJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-methylchroman-4-one typically involves the condensation of 4-methoxybenzaldehyde with 6-methyl-4-chromanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxyphenyl)-6-methylchroman-4-one can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromanone ring to a chromanol structure.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of chromanols.

Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methylchroman-4-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methylchroman-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Specific pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-6-methyl- with structurally related chromones and flavones, emphasizing substituent variations, molecular formulas, and functional differences:

Key Observations:

Substituent Effects: The 4-methoxyphenyl group at C2 is common in several analogs (e.g., Pectolinarigenin, Hispidulin). Methoxy groups enhance lipophilicity, influencing membrane permeability . Hydroxyl groups (e.g., 5,7-dihydroxy in ) increase polarity and hydrogen-bonding capacity, impacting solubility and antioxidant activity .

Structural Saturation :

- The 2,3-dihydro structure in the target compound reduces aromaticity compared to fully unsaturated analogs like Hispidulin. This may decrease conjugation and stabilize the molecule against oxidation .

Biological and Industrial Relevance: Hydroxylated derivatives (e.g., Pectolinarigenin) are studied for therapeutic applications due to antioxidant and anti-inflammatory properties .

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-6-methyl, commonly referred to as a type of flavonoid, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of benzopyran derivatives that are known for their potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H19N3O

- CAS Number : 906461-45-8

- Molecular Structure : The structure includes a benzopyran core with specific substituents that contribute to its biological activity.

Biological Activities

The biological activities of 4H-1-benzopyran derivatives can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that flavonoids possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

2. Antifertility Activity

A study evaluated the antifertility effects of several benzopyran derivatives in mature female albino rats. The compound exhibited varying degrees of antiimplantation activity, with some derivatives showing up to 29% efficacy in inhibiting implantation. Notably, the derivative with a methoxyphenyl group demonstrated a marked antiestrogenic activity of 65% compared to estradiol .

3. Antimicrobial Activity

Flavonoids have been studied for their antimicrobial properties. Specific derivatives of benzopyran have shown effectiveness against various bacterial strains, enhancing their potential use in treating infections .

4. Anti-inflammatory Effects

The compound has been noted for its ability to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines, thus playing a role in managing conditions such as arthritis and other inflammatory diseases.

The biological activities attributed to 4H-1-benzopyran derivatives are largely due to their ability to interact with various cellular pathways:

- Estrogen Receptor Modulation : The antiestrogenic activity suggests that these compounds may act as selective estrogen receptor modulators (SERMs), influencing reproductive health and cancer progression.

- Inhibition of Enzymatic Activity : Certain studies have shown that these compounds can inhibit enzymes involved in inflammation and oxidative stress pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzopyran derivatives:

Q & A

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): Use P95 (US) or P1 (EU) respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations to prevent inhalation . Wear gloves, lab coats, and eye protection to avoid skin/eye contact, as the compound is classified for skin/eye irritation (GHS Category 2/2A) .

- Ventilation: Ensure local exhaust ventilation to minimize aerosol/dust formation .

- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .

- Spill Management: Avoid dust generation; use wet methods or HEPA vacuums for containment .

Basic: How can researchers validate the purity and structural identity of this compound post-synthesis?

Answer:

Methodological steps include:

- Chromatography: Use HPLC or LCMS with UV detection (λ ~280 nm, typical for benzopyran derivatives) to assess purity. A reported purity of 98.92% via LCMS is achievable .

- Spectroscopy:

- Elemental Analysis: Verify molecular formula (C17H16O3) via combustion analysis .

Advanced: How can contradictions in reported biological activities of this compound be resolved experimentally?

Answer:

To address discrepancies:

- Dose-Response Studies: Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Replication: Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variables .

- Statistical Triangulation: Combine quantitative data (e.g., IC50 values) with qualitative observations (e.g., cell morphology changes) to validate mechanisms .

- Meta-Analysis: Compare datasets from multiple studies to identify outliers or confounding factors (e.g., impurity interference) .

Advanced: What crystallographic strategies confirm the molecular structure when standard methods fail?

Answer:

- X-Ray Diffraction (XRD): Grow single crystals via slow evaporation (solvent: methanol/chloroform). Analyze unit cell parameters and compare to reported analogs (e.g., 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one crystallizes in monoclinic P2₁/c space group) .

- Computational Modeling: Use density functional theory (DFT) to predict bond lengths/angles and validate against experimental XRD data .

- Powder XRD: For polycrystalline samples, refine patterns using Rietveld analysis to confirm phase purity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at 4°C in airtight, light-resistant containers to prevent photodegradation .

- Humidity: Use desiccants (silica gel) to avoid hydrolysis, as methoxy groups may degrade under prolonged moisture .

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and bases to prevent decomposition .

Advanced: How can environmental impact assessments be designed for this compound despite limited ecotoxicological data?

Answer:

- Acute Toxicity Assays: Use Daphnia magna (EC50) and Aliivibrio fischeri (bioluminescence inhibition) for aquatic toxicity screening .

- Soil Mobility: Perform column chromatography with varying soil pH (4–9) to measure adsorption coefficients (Kd) .

- Degradation Studies: Simulate UV exposure (λ = 254 nm) to track photolysis rates via HPLC .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS: Optimize ESI parameters (negative ion mode for phenolic groups) with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates .

- Calibration Curve: Linear range of 0.1–50 µg/mL with R² >0.99 ensures reproducibility .

Advanced: How can researchers address the lack of thermodynamic property data (e.g., logP, solubility) for this compound?

Answer:

- Experimental Determination:

- QSAR Modeling: Train models using descriptors (e.g., topological polar surface area = 96.2 Ų) to predict properties .

Basic: What synthetic routes are reported for this compound, and how can yields be optimized?

Answer:

- Claisen-Schmidt Condensation: React 4-methoxyacetophenone with 6-methylchromone-2-carbaldehyde under basic conditions (NaOH/EtOH). Typical yields: 40–60% .

- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 hrs) and improve yields (~75%) by enhancing reaction homogeneity .

- Purification: Use flash chromatography (hexane/ethyl acetate gradient) to isolate the product .

Advanced: How can researchers mitigate batch-to-batch variability in biological assay results?

Answer:

- Quality Control (QC): Implement LCMS and NMR for every batch to ensure consistency in purity (>95%) and stereochemistry .

- Standardized Protocols: Pre-treat cells/tissues with identical media and passage numbers to reduce biological variability .

- Blinded Experiments: Use third-party analysts to eliminate observer bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.